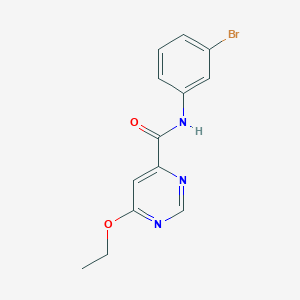

N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2/c1-2-19-12-7-11(15-8-16-12)13(18)17-10-5-3-4-9(14)6-10/h3-8H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXJHLGSHIHDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide typically involves the reaction of 3-bromoaniline with ethyl 6-chloropyrimidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide, have been extensively studied for their antimicrobial properties. The presence of halogen substituents, such as bromine, often enhances the antibacterial activity against various pathogens.

Case Studies and Findings

- A study by Solankee et al. demonstrated that pyrimidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions showed improved efficacy compared to standard antibiotics like ampicillin .

- In vitro tests revealed that N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide | S. aureus, E. coli | 50 |

| Standard Antibiotic (Ampicillin) | S. aureus | 30 |

Anticancer Potential

Pyrimidine derivatives are being investigated for their potential as anticancer agents due to their ability to inhibit specific kinases involved in cancer progression.

Research Insights

- Recent studies have shown that compounds similar to N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases has been linked to reduced cancer cell proliferation .

- For instance, a derivative with a similar structure was evaluated for its effects on various cancer cell lines, including breast and lung cancers. It was found to induce apoptosis in cancer cells by activating caspase pathways, highlighting its potential as a therapeutic agent .

| Compound | Cancer Type | Effect |

|---|---|---|

| Similar Pyrimidine Derivative | Breast Cancer | Induces Apoptosis |

| Similar Pyrimidine Derivative | Lung Cancer | CDK Inhibition |

Treatment of Inflammatory Diseases

The immunomodulatory effects of pyrimidine derivatives have led to their exploration in treating inflammatory and autoimmune conditions.

Clinical Applications

- Research indicates that compounds like N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide may modulate immune responses, potentially benefiting conditions such as rheumatoid arthritis and other inflammatory disorders .

- A study highlighted the ability of certain pyrimidines to inhibit the MTH1 enzyme, which is implicated in inflammatory pathways, suggesting a novel approach to managing inflammation through targeted inhibition .

| Compound | Disease Type | Mechanism |

|---|---|---|

| N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide | Rheumatoid Arthritis | Immune Modulation |

| Similar Pyrimidine Derivative | Inflammatory Disorders | MTH1 Inhibition |

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with pyrazolo[3,4-d]pyrimidine derivatives, such as those described in recent cancer therapeutic studies (). Below is a detailed comparison:

Structural Differences

- Core Structure :

- Position 4 Functional Group :

- Position 6 Substituent :

Pharmacological Activity

- Compounds: Designed for prostate and bladder cancer treatment, likely targeting kinase pathways (e.g., EGFR or VEGFR) due to the pyrazolo-pyrimidine scaffold’s known kinase inhibition .

- Target Compound : While specific activity data are unavailable, the pyrimidine carboxamide scaffold is associated with kinase inhibition (e.g., PARP or CDK inhibitors). The 3-bromophenyl group may enhance binding affinity to hydrophobic enzyme pockets.

Drug Delivery Systems

- Compounds: Loaded onto halloysite nanotubes (HNTs/Si27) to improve bioavailability and enable controlled release. Kinetic release studies show sustained drug delivery over 72 hours .

Data Table: Key Comparisons

Discussion and Implications

The target compound’s carboxamide and ethoxy groups suggest a balance between solubility and target binding, distinct from the more lipophilic, amine-bearing pyrazolo-pyrimidine analogs. The 3-bromophenyl group is a common pharmacophore in both compounds, likely enhancing hydrophobic interactions with target proteins.

Future studies should explore:

The target compound’s kinase inhibition profile.

Comparative pharmacokinetics with allylthio-containing analogs.

Biological Activity

N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide features a pyrimidine ring, which is known for its diverse biological properties. The presence of a bromine atom on the phenyl ring and an ethoxy group at the 6-position of the pyrimidine core may influence its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer and antimicrobial properties. The following sections detail specific findings related to N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide.

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that compounds in the pyrimidine class can inhibit key enzymes involved in cancer cell proliferation. The binding affinity to targets such as CK2 (casein kinase 2) has been observed, indicating a potential mechanism for anticancer activity .

-

Cell Line Studies : In vitro testing on various cancer cell lines has shown promising results:

- HepG2 (liver cancer) : Compounds similar to N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide have demonstrated IC50 values ranging from 2.62 to 4.85 μM, indicating significant potency against liver cancer cells .

- HeLa (cervical cancer) : Similar derivatives exhibited IC50 values as low as 0.39 μM, suggesting strong cytotoxic effects against cervical cancer cells .

Antimicrobial Activity

- Spectrum of Activity : The compound's potential antimicrobial properties have been explored against various bacterial strains:

- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications on the phenyl ring significantly affect biological activity. For instance, halogen substitutions (like bromine) can influence binding interactions and overall potency against microbial targets .

Data Table: Biological Activity Summary

Case Studies

Recent case studies involving similar compounds have provided insights into their clinical potential:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as:

- Step 1 : Condensation of pyrimidine precursors with 3-bromoaniline derivatives under reflux conditions using triethylamine as a base and ethanol as a solvent to ensure regioselectivity at the carboxamide position .

- Step 2 : Ethoxy group introduction via nucleophilic substitution (e.g., using NaOEt) under anhydrous conditions to avoid hydrolysis.

- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize temperature (60–80°C) to minimize side products. Regioselectivity is influenced by steric and electronic effects of the bromophenyl group; computational DFT analysis can predict reactivity hotspots .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX for structure refinement (e.g., SHELXL-2018 for small-molecule crystallography). Validate hydrogen bonding and torsion angles with ORTEP-3 for graphical representation of thermal ellipsoids .

- Spectroscopy :

- NMR : Assign peaks using - and -NMR in DMSO-d6 to identify ethoxy (-OCHCH) and bromophenyl resonances.

- IR : Confirm carboxamide (C=O stretch at ~1680 cm) and pyrimidine ring vibrations (C-N stretches at ~1550 cm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare MIC values to known pyrimidine-based antifungals .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Optimize compound solubility in DMSO (<1% v/v) to avoid false negatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Polymorph Analysis : Use SC-XRD (single-crystal X-ray diffraction) to identify polymorphic forms. For example, variations in hydrogen bonding (N–H⋯O vs. C–H⋯π interactions) can alter bioavailability and activity .

- Meta-Analysis : Apply multivariate statistical tools (e.g., PCA) to compare bioactivity datasets, isolating variables like assay conditions (pH, temperature) or cell-line specificity .

Q. What strategies enhance the stability of N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide under physiological conditions?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the ethoxy position to improve metabolic stability. Validate degradation kinetics via LC-MS in simulated gastric fluid .

- Cocrystallization : Co-crystallize with cyclodextrins or PEG derivatives to enhance aqueous solubility. Monitor stability via PXRD over 30-day storage at 25°C/60% RH .

Q. How can computational methods predict structure-activity relationships (SAR) for pyrimidine derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase). Prioritize substituents (e.g., bromo vs. fluoro) based on binding energy scores (ΔG < -8 kcal/mol) .

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC data using leave-one-out cross-validation (R > 0.7) .

Q. What advanced techniques address challenges in crystallographic refinement for halogenated pyrimidines?

- Methodological Answer :

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve heavy atoms (Br). Use SHELXD for dual-space recycling to phase twinned crystals .

- Disorder Modeling : For disordered ethoxy groups, apply PART instructions in SHELXL and refine occupancy factors with ISOR restraints .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between 2D cell cultures and 3D tumor spheroids?

- Methodological Answer :

- Penetration Studies : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify compound diffusion in 3D spheroids. Correlate with cytotoxicity via ATP-lite assays .

- Microenvironment Mimicry : Supplement 3D models with ECM components (e.g., collagen I) to replicate in vivo barriers. Compare IC shifts (>2-fold) to identify penetration-limited compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.